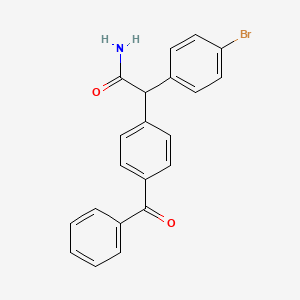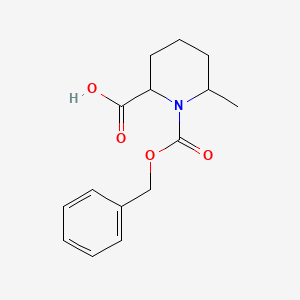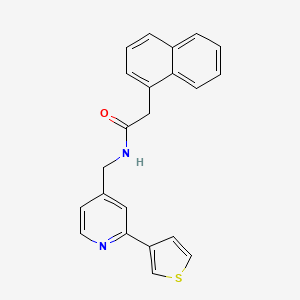
2-(4-Benzoylphenyl)-2-(4-bromophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Benzoylphenyl)-2-(4-bromophenyl)acetamide, also known as 2-(4-Benzoylphenyl)-2-(4-bromophenyl)acetamide, is an organic compound with a wide variety of applications in scientific research. It is a small molecule that can be used to study a range of cellular and biochemical processes. This compound has been used in a variety of research areas, including drug discovery, biochemical and physiological studies, and laboratory experiments.
Scientific Research Applications
Anticancer Applications
A series of diamide-coupled benzophenones, including 2-(4-benzoyl-phenoxy)-N-{2-[2-(4-benzoyl-phenoxy)-acetylamino]-phenyl}-acetamide analogues, were synthesized and characterized. Among these, a specific compound showed significant anticancer activity in vitro and in vivo, suggesting potential as an anticancer drug (Zabiulla et al., 2016).
Antimicrobial Properties
The synthesis and antimicrobial properties of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole were investigated. This compound showed broad-spectrum activity against tested Gram-positive and Gram-negative bacteria (J. B. Bhagyasree et al., 2013).
Catalysis and Synthesis
Research on palladium(II)-catalyzed synthesis highlighted the use of 2-allylphenols and 2-aminostyrenes in producing various ring lactones and lactams, demonstrating the versatility of catalytic systems in organic synthesis (B. Ali et al., 1996).
Molecular Structure and Interactions
A study on the crystal structure of the title compound, C15H14BrNO2, revealed insights into molecular interactions forming chains in the crystal, emphasizing the importance of hydrogen bonds and C—H⋯π contacts in molecular assembly (Zhu-Ping Xiao et al., 2009).
Photocatalytic Degradation
The degradation of acetaminophen, a related compound, by UV/H2O2 treatment was studied to understand the effects of halide ions on the process. This research highlights the complexities of organic compound degradation in water treatment applications (Yanyun Li et al., 2015).
properties
IUPAC Name |
2-(4-benzoylphenyl)-2-(4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrNO2/c22-18-12-10-15(11-13-18)19(21(23)25)14-6-8-17(9-7-14)20(24)16-4-2-1-3-5-16/h1-13,19H,(H2,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXYWNURKDCDAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C3=CC=C(C=C3)Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzoylphenyl)-2-(4-bromophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2757440.png)
![(E)-6-(4-methoxybenzyl)-2-(4-methylbenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2757441.png)
![2-((2-fluorobenzyl)thio)-5-methyl-N-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2757445.png)

![ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2757448.png)
![2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2757449.png)
![2-Cyano-N-[(2S,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]pyridine-4-carboxamide](/img/structure/B2757452.png)



![3-amino-6-(3,4-dimethoxybenzyl)-N-(4-fluorobenzyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2757458.png)
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2757459.png)